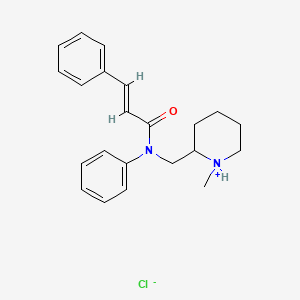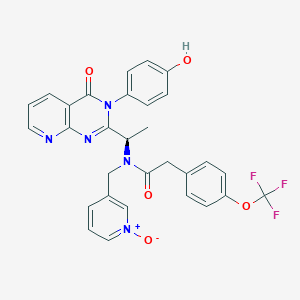
AMG-487 metabolite M3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-487 metabolite M3 is a derivative of AMG-487, a potent and selective antagonist of the chemokine receptor CXCR3. This receptor is involved in various inflammatory and immune responses. AMG-487 has shown promise in preclinical models for its ability to modulate immune cell recruitment and inflammation .
Preparation Methods
The preparation of AMG-487 metabolite M3 involves the sequential metabolism of AMG-487. The primary metabolic pathway includes the biotransformation of AMG-487 to its phenol metabolite (M2), which is further metabolized to form this compound . The specific synthetic routes and industrial production methods for this compound are not extensively detailed in the literature, but it is known that the metabolism involves cytochrome P450 enzymes, particularly CYP3A4 .
Chemical Reactions Analysis
AMG-487 metabolite M3 undergoes several types of chemical reactions, including:
Reduction: Although not extensively detailed, reduction reactions may also play a role in the metabolism of AMG-487.
Substitution: The formation of this compound involves substitution reactions where functional groups are replaced during the metabolic process.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, and various cofactors required for enzymatic activity . The major products formed from these reactions are the phenol metabolite (M2) and this compound .
Scientific Research Applications
AMG-487 metabolite M3 has several scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and biotransformation of chemokine receptor antagonists.
Mechanism of Action
The mechanism of action of AMG-487 metabolite M3 involves its interaction with the chemokine receptor CXCR3. By binding to this receptor, this compound inhibits the recruitment of immune cells to sites of inflammation, thereby reducing inflammatory responses . The molecular targets involved include the CXCR3 receptor and various signaling pathways associated with immune cell activation and migration .
Comparison with Similar Compounds
AMG-487 metabolite M3 can be compared with other similar compounds, such as:
Phenol Metabolite (M2): An intermediate in the metabolic pathway of AMG-487, which is further metabolized to form this compound.
Other CXCR3 Antagonists: Compounds that target the same receptor but may have different metabolic pathways and pharmacokinetic profiles.
This compound is unique in its specific metabolic pathway and its ability to covalently modify CYP3A4, leading to time-dependent inhibition of the enzyme .
Properties
CAS No. |
752244-92-1 |
|---|---|
Molecular Formula |
C30H24F3N5O5 |
Molecular Weight |
591.5 g/mol |
IUPAC Name |
N-[(1R)-1-[3-(4-hydroxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-[(1-oxidopyridin-1-ium-3-yl)methyl]-2-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C30H24F3N5O5/c1-19(28-35-27-25(5-2-14-34-27)29(41)38(28)22-8-10-23(39)11-9-22)37(18-21-4-3-15-36(42)17-21)26(40)16-20-6-12-24(13-7-20)43-30(31,32)33/h2-15,17,19,39H,16,18H2,1H3/t19-/m1/s1 |
InChI Key |
GJYSTNPOXMTWIE-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Canonical SMILES |
CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)O)N(CC4=C[N+](=CC=C4)[O-])C(=O)CC5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



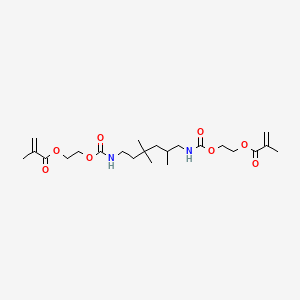
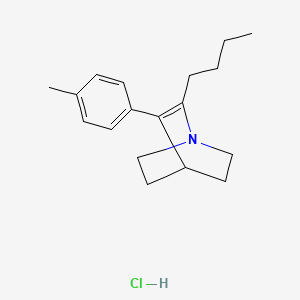
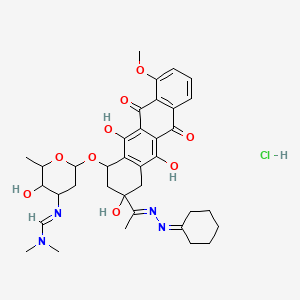

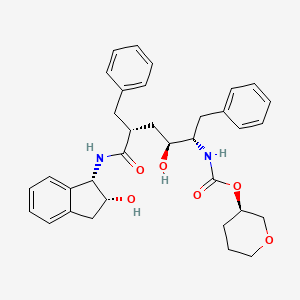
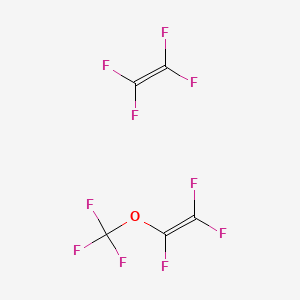

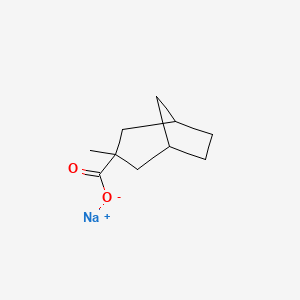
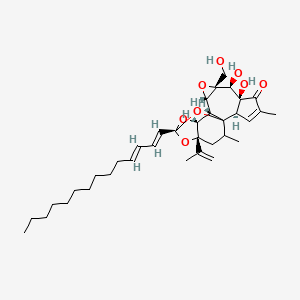
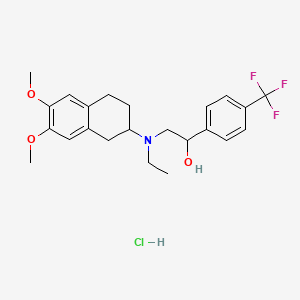
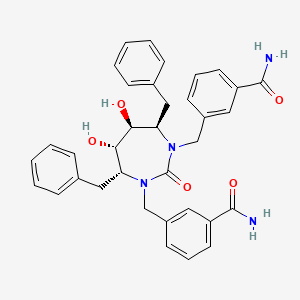
![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
